molecular formula C18H27N5OS B4285030 N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide

Cat. No.: B4285030
M. Wt: 361.5 g/mol
InChI Key: SNJIDJUFKSDSKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide: is a complex organic compound that belongs to the class of benzothiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets. The benzothiadiazole core is known for its strong electron-withdrawing properties, which can influence the electronic properties of the molecules it interacts with. This makes it useful in applications like organic electronics and biological imaging .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide is unique due to the presence of the piperazine moiety, which enhances its solubility and potential biological activity. This makes it more versatile compared to simpler benzothiadiazole derivatives .

Properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N5OS/c1-3-14(4-2)12-22-8-10-23(11-9-22)13-17(24)19-15-6-5-7-16-18(15)21-25-20-16/h5-7,14H,3-4,8-13H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJIDJUFKSDSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CCN(CC1)CC(=O)NC2=CC=CC3=NSN=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(2-ethylbutyl)piperazin-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.